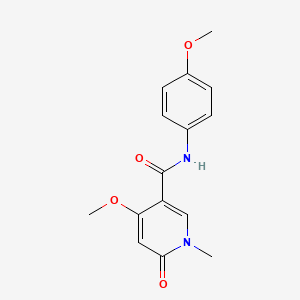

4-methoxy-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-17-9-12(13(21-3)8-14(17)18)15(19)16-10-4-6-11(20-2)7-5-10/h4-9H,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMADWLRDYGNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is to start with a suitable pyridine derivative and introduce the methoxy and amide groups through a series of reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: : The amide group can be reduced to an amine.

Substitution: : The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Various nucleophiles and electrophiles can be used to substitute the methoxy groups.

Major Products Formed

Oxidation: : Pyridine N-oxide derivatives.

Reduction: : Amine derivatives.

Substitution: : Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

Industry: : Its unique properties may make it useful in materials science or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Core Heterocycle Differences: The pyridinone core in the target compound allows for keto-enol tautomerism, influencing solubility and reactivity. The sulfamoylphenyl-substituted pyridinone (C₂₁H₁₈N₆O₅S) incorporates a sulfonamide group, enhancing antibacterial activity via enzyme inhibition (e.g., dihydropteroate synthase) .

Methoxy Substituent Effects: The dual methoxy groups in the target compound likely improve lipophilicity compared to the non-methoxy analog (C₈H₁₀N₂O₂). This could enhance membrane permeability but reduce aqueous solubility . In MPBA, methoxy groups act as electron donors in DSSCs, suggesting the target compound might have analogous optoelectronic properties .

Research Implications and Gaps

- Antimicrobial Potential: The sulfamoyl derivative (C₂₁H₁₈N₆O₅S) showed antimicrobial activity, suggesting that the target compound’s methoxy groups could be optimized for similar targets (e.g., bacterial topoisomerases) .

- Synthetic Challenges: The target compound’s synthesis may mirror methods used for its analogs (e.g., refluxing cyanoacetamide with methoxy-substituted acrylamides in DMF/ethanol) but would require precise control of methoxy group positioning .

- Data Limitations: No direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) were found for the target compound, highlighting the need for experimental validation.

Biological Activity

4-Methoxy-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the dihydropyridine class of compounds. This class has garnered attention due to its diverse biological activities, including potential applications in pharmacology. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by a dihydropyridine core with methoxy and carboxamide substituents. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O4 |

| Molecular Weight | 288.30 g/mol |

| CAS Number | Not available |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridine can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis, suggesting a potent bactericidal effect .

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is critical for mitigating oxidative stress-related diseases. In vitro assays have shown that it can scavenge free radicals effectively, contributing to its potential use in preventing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

Inflammation plays a significant role in various chronic diseases. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. The exact mechanisms remain under investigation but are believed to involve modulation of signaling pathways related to NF-kB and MAPK .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.

- Modulation of Gene Expression : The compound may affect the expression of genes associated with inflammatory responses.

- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including those with methoxy substitutions. Results indicated that these compounds significantly inhibited bacterial growth, with some exhibiting higher potency than standard antibiotics like ciprofloxacin .

- Antioxidant Activity Assessment : Another study focused on the antioxidant capabilities of methoxylated dihydropyridines. It was found that these compounds could reduce oxidative stress markers in cellular models, supporting their potential therapeutic use in diseases characterized by oxidative damage .

- Inflammation Model Experimentation : Research involving animal models demonstrated that treatment with dihydropyridine derivatives led to reduced levels of inflammatory cytokines and improved clinical outcomes in models of induced inflammation .

Q & A

Q. What are the standard protocols for synthesizing 4-methoxy-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions starting with substituted pyridines and dihydropyridine derivatives. Key steps include:

- Step 1: Formation of the dihydropyridine core via cyclization reactions under controlled pH and temperature .

- Step 2: Introduction of the 4-methoxyphenyl carboxamide group via nucleophilic substitution or coupling reactions, often using catalysts like palladium or copper .

- Purification: Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .

Q. How is the structural integrity of the compound confirmed?

Structural confirmation employs:

- ¹H/¹³C NMR spectroscopy: To verify functional groups and stereochemistry in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) .

- X-ray crystallography: For unambiguous determination of crystalline structure and bond angles .

- High-resolution mass spectrometry (HRMS): To confirm molecular weight and purity .

Q. What key physicochemical properties should be determined for this compound?

Critical properties include:

- Solubility: Tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) to guide formulation .

- Melting point: Determined via differential scanning calorimetry (DSC) or capillary methods .

- Stability: Assessed under varying pH, temperature, and light exposure to identify degradation pathways .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include:

- Calcium channels: Due to the dihydropyridine core, which is common in calcium channel blockers .

- Enzymes (e.g., kinases): The carboxamide group may interact with ATP-binding pockets .

Q. How can researchers ensure reproducibility in synthesis?

- Standardized protocols: Document reaction conditions (temperature, solvent, catalyst loadings) precisely .

- Quality control: Use in-line monitoring (e.g., TLC) and batch-wise characterization to detect variability .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

Advanced optimization strategies include:

- Design of Experiments (DoE): Statistical methods to screen variables (e.g., temperature, solvent polarity) and identify optimal conditions .

- Catalyst engineering: Transition metal catalysts (e.g., Pd/Cu) to enhance coupling efficiency .

- Flow chemistry: Continuous reactors to improve heat/mass transfer and reduce side products .

Q. What experimental designs are suitable for studying biological activity?

- In vitro assays: Enzyme inhibition studies (e.g., fluorescence-based kinase assays) with IC₅₀ determination .

- Receptor binding studies: Radioligand displacement assays to quantify affinity (Kd values) .

- In silico docking: Molecular dynamics simulations to predict binding modes with target proteins .

Q. How can contradictory data in reported biological activities be resolved?

- Orthogonal assays: Validate results using multiple methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

- Meta-analysis: Compare studies for differences in assay conditions (e.g., buffer pH, cofactors) .

- Probe structural analogs: Test derivatives to isolate the impact of substituents (e.g., methoxy vs. chloro groups) .

Q. What computational methods predict the compound’s reactivity and stability?

- Quantum chemical calculations: Density Functional Theory (DFT) to model reaction pathways and transition states .

- Reaction path search tools: Software like GRRM or AFIR to explore potential degradation or metabolic pathways .

- Machine learning: Train models on existing dihydropyridine data to predict stability under storage conditions .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substituent modification: Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens) to assess impact on activity .

- Pharmacophore mapping: Identify critical hydrogen bond donors/acceptors using 3D-QSAR models .

- In vivo studies: Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of analogs in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.